molecular formula C18H22N2 B12309370 4-Phenyl-1-(phenylmethyl)-3-pyrrolidinemethanamine

4-Phenyl-1-(phenylmethyl)-3-pyrrolidinemethanamine

Cat. No.: B12309370
M. Wt: 266.4 g/mol
InChI Key: KAXQIIGCHQPXCF-UHFFFAOYSA-N
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Description

rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans: is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Benzyl and phenyl groups are introduced via nucleophilic substitution reactions.

    Resolution of Racemic Mixture: The racemic mixture can be resolved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.

Industrial Production Methods: Industrial production often employs optimized synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its chiral properties and potential in asymmetric synthesis.

Biology:

  • Investigated for its interactions with biological macromolecules.
  • Potential applications in studying enzyme-substrate interactions.

Medicine:

  • Explored for its potential therapeutic properties.
  • May serve as a lead compound for drug development.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Potential applications in the development of new materials.

Mechanism of Action

The mechanism of action of rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanol
  • rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carboxylic acid

Comparison:

  • rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans is unique due to its specific substitution pattern and chiral properties.
  • Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(1-benzyl-4-phenylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2

InChI Key

KAXQIIGCHQPXCF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN

Origin of Product

United States

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